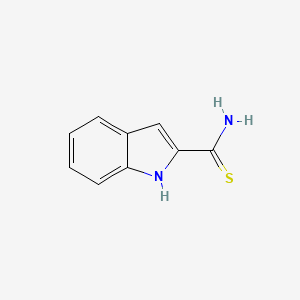

1H-indole-2-carbothioamide

Overview

Description

1H-indole-2-carbothioamide is a chemical compound that is part of a broader class of indole derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The indole moiety is a common structural framework in many natural products and pharmaceuticals, and modifications on this core structure, such as the incorporation of a carbothioamide group, can lead to compounds with unique properties and biological activities.

Synthesis Analysis

The synthesis of various this compound derivatives has been reported in the literature. For instance, a series of 2-(1H-indol-3-yl)acetyl-N-(substituted phenyl)hydrazine carbothioamides and their related heterocyclic derivatives were prepared by treating the corresponding hydrazine carbothioamides with suitable reagents . Another efficient synthesis described the preparation of a novel 2-(2-hydroxybenzoyl)-N-(1-adamantyl) hydrazine carbothioamide and its Ni(II) complex . Additionally, a convenient procedure for the synthesis of 2,N,N-trisubstituted 1H-indole-1-carbothioamides from 2-(acylmethyl)phenyl isocyanides has been developed, showcasing the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure and geometry of this compound derivatives can be studied using various spectroscopic and computational methods. For example, quantum chemical calculations, including density functional theory (DFT), have been used to explain the stability and geometry of these compounds . Crystal structure studies, such as single-crystal X-ray diffraction, provide detailed insights into the three-dimensional arrangement of atoms within the crystal lattice and the nature of intermolecular interactions .

Chemical Reactions Analysis

The reactivity of this compound derivatives can be explored through their participation in various chemical reactions. These compounds can undergo further functionalization and form complexes with metals, as demonstrated by the synthesis of a nickel(II) complex . The presence of reactive sites such as the carbothioamide group allows for a range of chemical transformations that can be utilized to synthesize novel derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. Techniques such as IR, NMR, and mass spectrometry are employed to elucidate the structures and confirm the identity of synthesized compounds . The electronic spectra and magnetic measurements can reveal information about the electronic structure and bonding environment in complexes . Additionally, the cytotoxic effects of these compounds have been evaluated using cell culture studies, indicating their potential as therapeutic agents .

Scientific Research Applications

Synthesis and Chemical Properties

1H-indole-2-carbothioamide and its derivatives are involved in various synthesis processes. For instance, Kobayashi et al. (2013) developed a procedure for synthesizing 2,N,N-trisubstituted 1H-indole-1-carbothioamides from 2-(acylmethyl)phenyl isocyanides, highlighting its role in the formation of complex chemical structures (Kobayashi, Yamane, & Fukamachi, 2013). Al-Salami (2018) synthesized carbothioamide derivatived molecules using microwave irradiation, demonstrating its utility in efficient chemical synthesis (Al-Salami, 2018).

Corrosion Inhibition

This compound derivatives have been investigated for their corrosion inhibition properties. Ebadi et al. (2012) found that pyrazolylindolenine compounds, including derivatives of this compound, effectively inhibited copper corrosion in acidic media (Ebadi, Basirun, Khaledi, & Ali, 2012).

Anticancer Activity and Interaction with Viruses

This compound and its derivatives have shown potential in anticancer research. Gobinath et al. (2021) investigated the cytotoxic activity of indole derivatives and their interaction with the spike glycoprotein of SARS-CoV-2, suggesting a role in antiviral and anticancer therapies (Gobinath et al., 2021). Similarly, Hamdy et al. (2019) focused on quinoline-based indole derivatives as Bcl-2 inhibitors in cancer treatment (Hamdy et al., 2019).

Antimicrobial Activity

This compound derivatives have demonstrated antimicrobial properties. For instance, a study on novel 1H-indole derivatives showed significant antimicrobial activity, indicating potential in developing new antimicrobial agents (Anonymous, 2020).

Material Science Applications

In material science, this compound derivatives have been used to explore photochromic properties. Che et al. (2019) synthesized Schiff bases containing the indole group and studied their reversible photochromic properties, revealing potential applications in material science and technology (Che et al., 2019).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

1H-Indole-2-carbothioamide, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets through hydrogen bonds, often inhibiting their activity . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

1H-indole-2-carbothioamide plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to form hydrogen bonds with a variety of enzymes, which can lead to the inhibition of their activity . This interaction is crucial in understanding its potential as a therapeutic agent. For instance, the presence of the carboxamide moiety in this compound allows it to bind effectively to enzyme active sites, thereby modulating their function .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to alterations in cell function, including changes in metabolic pathways and gene expression profiles . These effects are particularly significant in cancer cells, where this compound has demonstrated potential anti-cancer properties by inhibiting key enzymes involved in cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s carboxamide group forms hydrogen bonds with enzyme active sites, leading to enzyme inhibition . This inhibition can result in changes in gene expression and cellular metabolism. Additionally, this compound has been shown to interact with nuclear receptors, further influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as enzyme inhibition and modulation of gene expression . At higher doses, toxic or adverse effects can be observed, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and the modulation of metabolic flux . The compound’s metabolism can lead to the formation of various metabolites, which can further influence cellular function and metabolic processes . Understanding these pathways is essential for elucidating the compound’s overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can influence its biological activity and therapeutic potential.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function . The compound’s targeting signals and post-translational modifications direct it to particular organelles, where it can exert its effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

1H-indole-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLPYJVQUCPMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

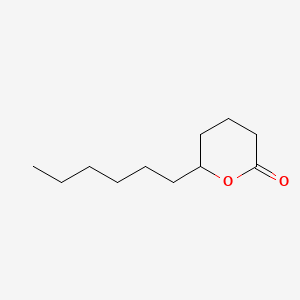

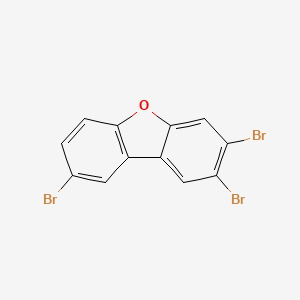

C1=CC=C2C(=C1)C=C(N2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639990 | |

| Record name | 1H-Indole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63071-71-6 | |

| Record name | 1H-Indole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the C=S bond length in 3-Anilino-N-phenyl-1H-indole-2-carbothioamide?

A1: The research paper states that the C=S bond length in 3-Anilino-N-phenyl-1H-indole-2-carbothioamide is 1.660 (3) Å []. This value is significant because it provides information about the bond strength and electronic environment around the thioamide group. Deviations from typical C=S bond lengths can indicate the presence of electronic effects such as conjugation or hydrogen bonding, which can influence the compound's reactivity and potential biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine](/img/structure/B1345177.png)

![2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid](/img/structure/B1345178.png)